molecular formula C11H9NO3P- B14566253 Phenyl pyridin-2-ylphosphonatato CAS No. 61864-95-7

Phenyl pyridin-2-ylphosphonatato

Cat. No.: B14566253
CAS No.: 61864-95-7
M. Wt: 234.17 g/mol
InChI Key: JERXDABVPFFQKJ-UHFFFAOYSA-M
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Description

Phenyl pyridin-2-ylphosphonatato is an organophosphorus compound that features a phenyl group and a pyridin-2-yl group bonded to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl pyridin-2-ylphosphonatato can be synthesized through various methods. One common approach involves the reaction of pyridine derivatives with phosphonate reagents. For instance, the reaction of pyridine N-oxides with phosphonate esters under specific conditions can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, where aryl halides react with phosphonate esters to form the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl pyridin-2-ylphosphonatato undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted phenyl or pyridin-2-yl compounds.

Scientific Research Applications

Phenyl pyridin-2-ylphosphonatato has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl pyridin-2-ylphosphonatato involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Phenyl pyridin-2-ylphosphonatato can be compared with other similar compounds, such as:

    Phenyl phosphonates: These compounds have similar structural features but lack the pyridin-2-yl group.

    Pyridin-2-yl phosphonates: These compounds contain the pyridin-2-yl group but may have different substituents on the phosphonate moiety.

Uniqueness

The presence of both phenyl and pyridin-2-yl groups in this compound imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

61864-95-7

Molecular Formula

C11H9NO3P-

Molecular Weight

234.17 g/mol

IUPAC Name

phenoxy(pyridin-2-yl)phosphinate

InChI

InChI=1S/C11H10NO3P/c13-16(14,11-8-4-5-9-12-11)15-10-6-2-1-3-7-10/h1-9H,(H,13,14)/p-1

InChI Key

JERXDABVPFFQKJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=N2)[O-]

Origin of Product

United States

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